molecular formula C7H8ClN3 B13337060 5-Chloro-N-cyclopropylpyrazin-2-amine

5-Chloro-N-cyclopropylpyrazin-2-amine

Cat. No.: B13337060
M. Wt: 169.61 g/mol
InChI Key: PGJFQDNLHXMZNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclopropylpyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclopropylpyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dichloromethane.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

5-Chloro-N-cyclopropylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Chloro-N-cyclopropylpyrazin-2-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-cyclopropylpyrazin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-N-cyclopropylpyrazin-2-amine

InChI

InChI=1S/C7H8ClN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

PGJFQDNLHXMZNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CN=C(C=N2)Cl

Origin of Product

United States

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